3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
Overview
Description
3,3-Dimethyl-1-pyridin-2-ylbutan-2-one is a chemical compound with the empirical formula C11H15NO . It has a molecular weight of 177.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
3,3-Dimethyl-1-pyridin-2-ylbutan-2-one has a molecular weight of 177.24300 and a density of 0.991g/cm3 . It has a boiling point of 253.4ºC at 760mmHg . The exact mass is 177.11500 and the LogP is 2.23930 . The index of refraction is 1.498 .Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause eye irritation, skin irritation, and irritation of the digestive tract . It may also cause respiratory tract irritation if inhaled . In case of exposure, it is recommended to flush eyes and skin with plenty of water, remove from exposure and move to fresh air immediately, and seek medical aid .
properties
IUPAC Name |
3,3-dimethyl-1-pyridin-2-ylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWJSAFGSJLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380305 | |
Record name | 3,3-dimethyl-1-pyridin-2-ylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-pyridin-2-ylbutan-2-one | |
CAS RN |
34552-04-0 | |
Record name | 3,3-dimethyl-1-pyridin-2-ylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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